4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
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Overview
Description
4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is a synthetic organic compound belonging to the class of pyranochromenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one typically involves the condensation of appropriate aldehydes with 4-hydroxycoumarin under acidic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 8,8,10-trimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione
- 10-(3-butenoyl)-5,7-dihydroxy-8,8-dimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
Uniqueness
4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group and trimethyl substitution confer unique reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C19H24O3 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-butyl-2,2,10-trimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C19H24O3/c1-5-6-7-13-11-16(20)21-18-12(2)17-14(10-15(13)18)8-9-19(3,4)22-17/h10-11H,5-9H2,1-4H3 |
InChI Key |
UBEFPYAIMCOTOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=C3CCC(OC3=C2C)(C)C |
Origin of Product |
United States |
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